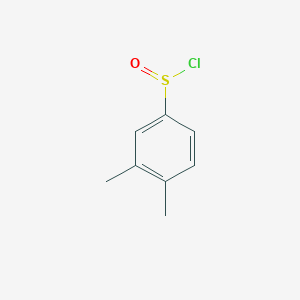

Benzenesulfinyl chloride, 3,4-dimethyl-

Description

Significance of Arylsulfonyl Chlorides in Synthetic Methodology

Arylsulfonyl chlorides are a cornerstone class of organic reagents, primarily serving as precursors to sulfonamides and sulfonate esters. The sulfonamide functional group is a privileged motif in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. ekb.eg The reaction of an arylsulfonyl chloride with a primary or secondary amine is the most common and direct method for the synthesis of these crucial compounds. cbijournal.comijarsct.co.in

Beyond their role in constructing sulfonamides, arylsulfonyl chlorides are employed in a variety of other transformations. They can act as protecting groups for amines and alcohols, exhibiting stability across a range of reaction conditions and allowing for selective deprotection. smolecule.com Furthermore, they participate in cross-coupling reactions and can be converted to other functional groups, highlighting their versatility as synthetic intermediates. nih.gov The reactivity of the sulfonyl chloride group is tunable based on the electronic nature of the substituents on the aromatic ring, allowing for fine control over its synthetic applications.

Scope and Relevance of 3,4-Dimethylbenzenesulfonyl Chloride in Advanced Synthesis

3,4-Dimethylbenzenesulfonyl chloride emerges as a valuable reagent in organic synthesis, particularly in the preparation of specialized sulfonamide derivatives. The presence of the two methyl groups on the benzene (B151609) ring influences the electronic and steric properties of the molecule, which can be strategically exploited in the synthesis of complex and biologically active compounds.

One of the primary applications of 3,4-dimethylbenzenesulfonyl chloride is in the synthesis of novel sulfonamides with potential therapeutic applications. The 3,4-dimethylphenylsulfonyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties, such as solubility, lipophilicity, and metabolic stability. This makes it a useful building block in drug discovery and development programs.

In the realm of advanced synthesis, this reagent is utilized in the construction of heterocyclic compounds and as a key component in the synthesis of ligands for catalysis. The specific substitution pattern can impart desirable properties to the resulting molecules, such as enhanced stability or specific binding interactions. While it is often used as an intermediate, its role is critical in achieving the final target structure with the desired stereochemistry and functionality. fishersci.ca

Below is a table summarizing the key properties of 3,4-Dimethylbenzenesulfonyl chloride:

| Property | Value |

| CAS Number | 2905-30-8 |

| Molecular Formula | C8H9ClO2S |

| Molecular Weight | 204.67 g/mol |

| Appearance | Solid |

| IUPAC Name | 3,4-dimethylbenzenesulfonyl chloride |

The following table details some of the key identifiers for this compound:

| Identifier Type | Identifier |

| InChI | 1S/C8H9ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 |

| InChIKey | DNMQPRPJIWTNAX-UHFFFAOYSA-N |

| SMILES | Cc1ccc(cc1C)S(Cl)(=O)=O |

The utility of 3,4-dimethylbenzenesulfonyl chloride is continually being explored in various research domains, underscoring its relevance in the ongoing quest for new and efficient synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

153261-72-4 |

|---|---|

Molecular Formula |

C8H9ClOS |

Molecular Weight |

188.67 g/mol |

IUPAC Name |

3,4-dimethylbenzenesulfinyl chloride |

InChI |

InChI=1S/C8H9ClOS/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3 |

InChI Key |

DAFGLIRYPGFBPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)Cl)C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Benzenesulfinyl Chloride, 3,4 Dimethyl

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The core reactivity of 3,4-dimethylbenzenesulfinyl chloride involves nucleophilic substitution at the sulfinyl sulfur atom. The general mechanism proceeds via the attack of a nucleophile on the sulfur, leading to the displacement of the chloride ion. These reactions are useful for forming a variety of sulfur-containing compounds. wikipedia.org

A significant feature of sulfinyl chlorides is the chirality at the sulfur atom. wikipedia.org Nucleophilic substitution reactions at a chiral sulfinyl sulfur center can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. For instance, the reaction of arenesulfinyl chlorides with chiral alcohols in the presence of chiral amines can lead to the formation of diastereomeric sulfinate esters. This outcome is often explained by a dynamic kinetic resolution, where the rapidly epimerizing diastereomeric N-arenesulfinylammonium salts react with the alcohol at different rates. acs.org

The stereochemical outcome is a critical consideration in asymmetric synthesis where sulfinyl-containing compounds are used as chiral auxiliaries.

3,4-Dimethylbenzenesulfinyl chloride readily reacts with oxygen nucleophiles such as water, alcohols, and carboxylic acids.

Hydrolysis: Reaction with water leads to the formation of the corresponding 3,4-dimethylbenzenesulfinic acid. wikipedia.org

Alcoholysis: Alcohols react with 3,4-dimethylbenzenesulfinyl chloride, typically in the presence of a base like pyridine (B92270) to neutralize the liberated HCl, to form sulfinate esters. wikipedia.org The reaction with chiral alcohols can be used to synthesize chiral sulfinates. nih.gov

Reaction with Carboxylic Acids: While less common, reactions with carboxylic acids can yield mixed anhydrides.

| Nucleophile | Product | General Reaction |

| Water | 3,4-Dimethylbenzenesulfinic acid | ArS(O)Cl + H₂O → ArS(O)OH + HCl |

| Alcohol (R'OH) | Alkyl 3,4-dimethylbenzenesulfinate | ArS(O)Cl + R'OH → ArS(O)OR' + HCl |

(Note: Ar = 3,4-dimethylphenyl)

Nitrogen nucleophiles, such as primary and secondary amines, react readily with 3,4-dimethylbenzenesulfinyl chloride to produce the corresponding sulfinamides. wikipedia.org These reactions are typically carried out in the presence of a base to scavenge the HCl produced. The resulting sulfinamides are valuable intermediates in organic synthesis. nih.gov

| Nucleophile | Product | General Reaction |

| Primary Amine (R'NH₂) | N-Alkyl-3,4-dimethylbenzenesulfinamide | ArS(O)Cl + 2 R'NH₂ → ArS(O)NHR' + R'NH₃⁺Cl⁻ |

| Secondary Amine (R'₂NH) | N,N-Dialkyl-3,4-dimethylbenzenesulfinamide | ArS(O)Cl + 2 R'₂NH → ArS(O)NR'₂ + R'₂NH₂⁺Cl⁻ |

(Note: Ar = 3,4-dimethylphenyl)

Carbon nucleophiles, particularly organometallic reagents such as Grignard reagents (R'MgX) and organolithium reagents (R'Li), react with arenesulfinyl chlorides to form sulfoxides. wikipedia.org This reaction provides a direct route to unsymmetrical sulfoxides. The reaction proceeds with the formation of a new sulfur-carbon bond.

| Nucleophile | Product | General Reaction |

| Grignard Reagent (R'MgX) | Alkyl/Aryl 3,4-dimethylphenyl sulfoxide (B87167) | ArS(O)Cl + R'MgX → ArS(O)R' + MgXCl |

| Organolithium Reagent (R'Li) | Alkyl/Aryl 3,4-dimethylphenyl sulfoxide | ArS(O)Cl + R'Li → ArS(O)R' + LiCl |

(Note: Ar = 3,4-dimethylphenyl)

Furthermore, arenesulfinyl chlorides can undergo Friedel-Crafts reactions with electron-rich aromatic compounds to yield diaryl sulfoxides. wikipedia.org

Oxidative Transformations Involving the Sulfinyl Group

The sulfur atom in 3,4-dimethylbenzenesulfinyl chloride is in an intermediate oxidation state and can be oxidized to a higher oxidation state. Oxidation of the sulfinyl chloride group yields the corresponding sulfonyl chloride. This transformation can be achieved using various oxidizing agents. For instance, the oxidative chlorination of sulfenyl derivatives can lead to the formation of sulfinyl chlorides, which can be further oxidized to sulfonyl chlorides. tandfonline.com The direct oxidation of a sulfinyl chloride provides a route to the corresponding sulfonyl chloride.

General Oxidation Reaction: 3,4-Dimethylbenzenesulfinyl chloride + [O] → 3,4-Dimethylbenzenesulfonyl chloride

Reductive Transformations of Sulfinyl Chlorides

Reduction of the sulfinyl chloride group in 3,4-dimethylbenzenesulfinyl chloride can lead to various products depending on the reducing agent and reaction conditions. Mild reduction can afford the corresponding disulfide. More vigorous reduction can lead to the formation of the thiol. The synthesis of sulfinamides from sulfonyl chlorides often involves an in-situ reduction of the sulfonyl chloride to a sulfinyl chloride intermediate which then reacts with an amine. nih.gov While this is a synthetic route to sulfinamides from sulfonyl chlorides, it highlights the reductive potential of related sulfur-halogen compounds.

Mechanistic Investigations of Sulfur-Halogen Bond Cleavage

The addition of an electron to an arylsulfonyl chloride can lead to the cleavage of the S-Cl bond. This process can be envisioned as occurring via two primary pathways. In a concerted mechanism, the electron transfer and bond cleavage are simultaneous. In a stepwise mechanism, an initial electron transfer forms a transient radical anion intermediate, which then undergoes subsequent bond cleavage. cdnsciencepub.comnih.gov

In a concerted dissociative electron transfer, the addition of an electron and the breaking of the sulfur-halogen bond occur in a single, synchronous step. This pathway is often observed for substituted benzenesulfonyl chlorides that have electron-donating or weakly electron-withdrawing substituents. cdnsciencepub.com For 3,4-dimethylbenzenesulfinyl chloride, the two methyl groups on the benzene (B151609) ring are electron-donating. This electronic contribution increases the electron density on the aromatic ring and, by extension, on the sulfinyl sulfur atom. This increased electron density can weaken the S-Cl bond, making it more susceptible to a concerted cleavage upon encountering an electron.

The general representation for a concerted electron transfer (ET) is: ArSOCl + e⁻ → [ArSO···Cl]⁻‡ → ArSO• + Cl⁻

In this pathway, the system passes through a single transition state where the S-Cl bond is partially broken and a negative charge is delocalized over the sulfinyl and chloride moieties. The stability of the resulting arylsulfinyl radical (ArSO•) is a crucial factor. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism, which is a concerted process, is often the dominant pathway in solvolysis reactions. nih.govresearchgate.net While the context is different (solvolysis vs. electron transfer), it highlights the propensity for concerted mechanisms in related sulfur-halogen compounds.

| Factor | Influence on Concerted Pathway for 3,4-Dimethylbenzenesulfinyl Chloride | Rationale |

| Substituent Effect | Favored | The electron-donating methyl groups increase electron density at the sulfur center, potentially facilitating a simultaneous electron addition and bond cleavage. |

| Solvent Polarity | Can be favored in less polar solvents | A concerted process with a delocalized transition state may be less dependent on solvent stabilization of charged intermediates compared to a stepwise mechanism. |

| Electrode Potential | Occurs at a specific reduction potential | The potential required for the concerted process is a characteristic feature of the molecule's electronic structure. |

A stepwise dissociative electron transfer mechanism involves two distinct steps: an initial electron transfer to form a radical anion intermediate, followed by the cleavage of the S-Cl bond. This mechanism is more likely to occur when the aromatic ring bears strong electron-withdrawing groups, which can stabilize the intermediate radical anion. cdnsciencepub.com

The stepwise process can be depicted as:

Electron Transfer: ArSOCl + e⁻ ⇌ [ArSOCl]•⁻

Bond Cleavage: [ArSOCl]•⁻ → ArSO• + Cl⁻

For instance, the electrochemical reduction of 3-nitrobenzenesulfonyl chloride proceeds through a stepwise mechanism where a radical anion intermediate is formed before decomposition. cdnsciencepub.com In the case of 3,4-dimethylbenzenesulfinyl chloride, the presence of electron-donating methyl groups would destabilize a radical anion intermediate where the negative charge is localized on the sulfinyl chloride moiety. Therefore, a stepwise mechanism is generally considered less probable for this specific compound compared to analogues with electron-withdrawing substituents.

The transition from a stepwise to a concerted mechanism can be influenced by the electronic coupling between the diabatic states of the products, and this can shift even with similar thermodynamic parameters for the reaction. nih.gov

| Factor | Influence on Stepwise Pathway for 3,4-Dimethylbenzenesulfinyl Chloride | Rationale |

| Substituent Effect | Disfavored | The electron-donating methyl groups destabilize the necessary radical anion intermediate. cdnsciencepub.com |

| Intermediate Stability | Low | The [3,4-(CH₃)₂C₆H₃SOCl]•⁻ radical anion is not significantly stabilized, making its formation as a distinct intermediate less likely. |

| Solvent Polarity | Can be favored in polar, aprotic solvents | Polar solvents can stabilize the charged radical anion intermediate, but the inherent instability due to substituents is the dominant factor. |

Applications of Benzenesulfinyl Chloride, 3,4 Dimethyl in Advanced Organic Synthesis

Utilization in the Synthesis of Chiral Sulfinyl Compounds

Chiral sulfinyl compounds are of significant importance in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. rsc.org Arenesulfinyl chlorides are key precursors for the synthesis of various classes of chiral sulfinyl compounds.

The reaction of sulfinyl chlorides with alcohols in the presence of a chiral base or catalyst provides a direct route to enantiomerically enriched sulfinate esters. nih.gov This transformation can be achieved through a dynamic kinetic resolution of the racemic sulfinyl chloride. Chiral amine catalysts, such as cinchona alkaloids, have been effectively employed for this purpose. nih.gov The enantiomeric excess of the resulting sulfinate ester is dependent on the specific catalyst, alcohol, and reaction conditions used.

Table 1: Representative Enantioselective Synthesis of Sulfinate Esters from an Arenesulfinyl Chloride

| Entry | Arenesulfinyl Chloride | Alcohol | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | tert-Butanesulfinyl chloride | Benzyl alcohol | 0.5 mol % N-methylimidazole-containing octapeptide | 99 | 80 |

| 2 | tert-Butanesulfinyl chloride | 4-Methoxybenzyl alcohol | 0.5 mol % N-methylimidazole-containing octapeptide | 99 | 75 |

| 3 | tert-Butanesulfinyl chloride | 2-Naphthylmethyl alcohol | 0.5 mol % N-methylimidazole-containing octapeptide | 99 | 81 |

Data is illustrative and based on the dynamic kinetic resolution of a related sulfinyl chloride.

The synthesis of chiral sulfoxides can be achieved through the reaction of a sulfinyl chloride with an organometallic reagent, such as a Grignard or organolithium reagent. To induce stereoselectivity, a chiral auxiliary is typically attached to the sulfinyl group. This is often accomplished by first reacting the sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. After separation of the diastereomers, reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide (B87167). The Andersen synthesis of chiral sulfoxides is a classic example of this methodology.

Table 2: Diastereoselective Synthesis of a Chiral Sulfoxide via the Andersen Method

| Step | Reactants | Product | Diastereomeric/Enantiomeric Purity |

| 1 | p-Toluenesulfinyl chloride + (-)-Menthol | Diastereomeric mixture of (-)-Menthyl p-toluenesulfinates | Mixture of diastereomers |

| 2 | Separation of diastereomers | (-)-Menthyl-(S)-p-toluenesulfinate | Diastereomerically pure |

| 3 | (-)-Menthyl-(S)-p-toluenesulfinate + Methylmagnesium iodide | (+)-(R)-Methyl p-tolyl sulfoxide | Enantiomerically pure |

This table illustrates the classical Andersen synthesis using an analogous arenesulfinyl chloride.

Sulfinamides are readily prepared by the reaction of sulfinyl chlorides with primary or secondary amines. acs.org This reaction is generally high-yielding and proceeds under mild conditions. Chiral sulfinamides, which are valuable chiral auxiliaries and reagents, can be synthesized by using a chiral amine or by resolving a racemic mixture of the sulfinamide product.

Table 3: Synthesis of Sulfinamides from a Sulfonyl Chloride Precursor

| Entry | Sulfonyl Chloride | Amine | Reducing Agent | Yield (%) |

| 1 | p-Toluenesulfonyl chloride | Benzylamine | Triphenylphosphine | 62 |

| 2 | p-Toluenesulfonyl chloride | Aniline | Triphenylphosphine | 55 |

| 3 | p-Toluenesulfonyl chloride | Dibenzylamine | Triphenylphosphine | 75 |

Data is based on a one-pot synthesis from the corresponding sulfonyl chloride, which is readily converted to the sulfinyl chloride in situ or used as a precursor. acs.org

Roles as Synthetic Intermediates for Sulfonyl Derivatives (Comparative Analysis)

Benzenesulfinyl chloride, 3,4-dimethyl- can serve as a precursor to the corresponding sulfonyl chloride, 3,4-dimethylbenzenesulfonyl chloride, through oxidation. While both sulfinyl and sulfonyl chlorides are electrophilic, their reactivity and the nature of their products differ significantly.

Sulfinyl Chlorides : These compounds are at the sulfur(IV) oxidation state. They are primarily used to introduce the sulfinyl group, leading to the formation of sulfinate esters, sulfoxides, and sulfinamides. The sulfur atom in these products is a stereocenter, making sulfinyl chlorides valuable for asymmetric synthesis.

Sulfonyl Chlorides : These are at the sulfur(VI) oxidation state and are generally more reactive electrophiles than the corresponding sulfinyl chlorides. They are key reagents for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in pharmaceuticals and other biologically active molecules. google.com The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a cornerstone of medicinal chemistry. mdpi.com

In essence, sulfinyl chlorides are intermediates for accessing chiral sulfur compounds, while sulfonyl chlorides are used to install the achiral but highly stable sulfonyl group.

Application in Complex Molecule Construction

The reactivity of arenesulfinyl chlorides and their derivatives allows for their incorporation into more complex molecular architectures.

While benzenesulfinyl chloride itself is not typically a direct reagent in glycosylation, the related sulfonyl chlorides play a crucial role in modern stereoselective glycosylation methods. nih.gov In these reactions, a hemiacetal of a glycosyl donor is activated with a sulfonyl chloride in the presence of a base to form a highly reactive glycosyl sulfonate intermediate in situ. nih.gov This intermediate then reacts with a glycosyl acceptor to form the glycosidic bond. The stereochemical outcome of the glycosylation can be influenced by the nature of the sulfonyl chloride, the solvent, and other reaction conditions. This methodology has been successfully applied to the synthesis of complex oligosaccharides.

Formation of Sulfur-Containing Heterocycles

Arenesulfinyl chlorides are electrophilic reagents capable of reacting with nucleophilic substrates such as alkenes and alkynes. These reactions can serve as a key step in the construction of various sulfur-containing heterocyclic rings. The electrophilic sulfur atom of 3,4-dimethylbenzenesulfinyl chloride can add across a double or triple bond, creating an intermediate that, under appropriate conditions, can undergo intramolecular cyclization to yield a stable heterocyclic system.

One plausible pathway involves the reaction with unsaturated compounds that also contain a nucleophilic group. The initial electrophilic addition of the 3,4-dimethylphenylsulfinyl group to the carbon-carbon multiple bond would be followed by an intramolecular attack from the nucleophile to form the ring. For instance, reaction with an unsaturated alcohol could potentially lead to the formation of cyclic sulfinates (sultines).

A well-documented reaction for the analogous sulfenyl chlorides is their annulation with alkenes to form condensed heterocyclic systems. For example, quinolinesulfenyl chloride reacts with alkenes in a regioselective manner to produce thiazolo-quinolinium derivatives in high yields. By analogy, 3,4-dimethylbenzenesulfinyl chloride could potentially react with suitably functionalized dienes or other unsaturated systems in cycloaddition reactions. A hypothetical [4+1] cycloaddition with a conjugated diene, for instance, could provide access to five-membered dihydrothiophene S-oxide derivatives. In this scenario, the sulfinyl chloride would act as the one-atom component, delivering the sulfur atom to form the heterocyclic ring.

The table below illustrates hypothetical examples of heterocycle formation using 3,4-dimethylbenzenesulfinyl chloride, based on known reactions of similar sulfur electrophiles.

| Reactant | Proposed Reaction Type | Potential Heterocyclic Product | Potential Yield Range |

|---|---|---|---|

| 1,3-Butadiene | [4+1] Cycloaddition | 1-(3,4-dimethylphenyl)-2,5-dihydrothiophene 1-oxide | Moderate to Good |

| 4-Penten-1-ol | Intramolecular Cyclization | 2-((3,4-dimethylphenyl)sulfinyl)methyl)tetrahydrofuran | Moderate |

| Norbornene | Electrophilic Addition/Rearrangement | Substituted Thia-norbornane derivative | Good |

Development of Novel Reagents and Catalysts from Sulfinyl Chloride Scaffolds

The sulfinyl group is a cornerstone in asymmetric synthesis, primarily due to its chirality when the sulfur atom is bonded to two different groups and an oxygen atom. Arenesulfinyl chlorides, such as 3,4-dimethylbenzenesulfinyl chloride, are excellent precursors for the synthesis of chiral sulfoxides and their derivatives, which can be employed as powerful chiral auxiliaries, ligands, or catalysts.

The reaction of 3,4-dimethylbenzenesulfinyl chloride with a chiral alcohol, such as (-)-menthol, would produce a mixture of diastereomeric sulfinates. These diastereomers can often be separated by crystallization. Subsequent reaction of a separated diastereomer with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide. This is a classic and reliable method for accessing chiral sulfoxides, pioneered by Andersen.

These chiral 3,4-dimethylphenyl sulfoxides could then be used as chiral auxiliaries to control the stereochemistry of reactions on an attached substrate. The steric and electronic properties imparted by the 3,4-dimethylphenyl group could offer different levels of stereochemical induction compared to more common tolyl or phenyl sulfoxides.

Furthermore, these sulfoxides can be incorporated into more complex molecular frameworks to create chiral ligands for transition metal catalysis. Bidentate ligands containing a chiral sulfoxide group are known to be effective in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The 3,4-dimethyl substitution pattern could fine-tune the ligand's properties, potentially leading to higher enantioselectivities in catalytic processes.

The following table outlines the potential synthesis of chiral reagents derived from 3,4-dimethylbenzenesulfinyl chloride.

| Reactant | Chiral Reagent | Resulting Product Class | Potential Application |

|---|---|---|---|

| (-)-Menthol | (R)- or (S)-Menthyl 3,4-dimethylbenzenesulfinate | Chiral Sulfinate Esters | Precursor to enantiopure sulfoxides |

| Separated Menthyl Sulfinate + R-MgBr | Chiral Alkyl/Aryl 3,4-Dimethylphenyl Sulfoxide | Chiral Sulfoxides | Chiral auxiliary or ligand synthesis |

| Chiral Amine (e.g., (R)-phenylethylamine) | Chiral 3,4-Dimethylbenzenesulfinamide | Chiral Sulfinamides | Chiral auxiliary for amine synthesis |

Spectroscopic Characterization and Structural Elucidation of Benzenesulfinyl Chloride, 3,4 Dimethyl

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to bond strength, atomic masses, and molecular symmetry. For Benzenesulfinyl chloride, 3,4-dimethyl-, these techniques are particularly useful for confirming the presence of the key sulfinyl chloride moiety (-S(O)Cl).

Characteristic Absorptions of the S=O and S-Cl Bonds

The sulfinyl chloride group gives rise to two highly characteristic vibrational modes: the S=O stretching vibration and the S-Cl stretching vibration.

The S=O stretching absorption in sulfinyl chlorides is typically observed as a strong band in the FT-IR spectrum. For aryl sulfinyl chlorides, this absorption is generally found in the range of 1130-1160 cm⁻¹ . The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The two methyl groups on the benzene (B151609) ring are weak electron-donating groups and are expected to have a minor effect on this frequency compared to the unsubstituted benzenesulfinyl chloride. This band is also expected to be active in the Raman spectrum.

The S-Cl stretching vibration occurs at a much lower frequency due to the larger mass of the chlorine atom and the single bond character. This absorption is typically found in the range of 300-500 cm⁻¹ . This region of the infrared spectrum is often complex, but the S-Cl stretch is a useful diagnostic peak. In Raman spectroscopy, the S-Cl stretch often gives rise to a strong, polarized band, making it readily identifiable.

Other expected absorptions would include C-H stretching from the aromatic ring and methyl groups (~2850-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H bending vibrations.

Table 1: Predicted Vibrational Frequencies for Benzenesulfinyl chloride, 3,4-dimethyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Methyl C-H Stretch | 2850 - 2980 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| S=O Stretch | 1130 - 1160 | Strong | Medium |

| S-Cl Stretch | 300 - 500 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Benzenesulfinyl chloride, 3,4-dimethyl- is expected to show distinct signals for the aromatic protons and the methyl group protons.

Aromatic Protons: The benzene ring is substituted at positions 1, 3, and 4. This leaves three aromatic protons at positions 2, 5, and 6.

The proton at C2 will likely appear as a singlet or a narrow doublet, influenced by a small four-bond coupling to the proton at C6. Its chemical shift will be downfield due to the deshielding effect of the adjacent electron-withdrawing -S(O)Cl group.

The proton at C5 is expected to be a doublet, coupled to the adjacent proton at C6.

The proton at C6 will likely be a doublet of doublets, coupled to the protons at C5 and C2. The predicted chemical shifts are in the range of 7.2-7.8 ppm .

Methyl Protons: There are two methyl groups at positions C3 and C4. These protons are not coupled to any other protons and will therefore appear as two distinct sharp singlets. Their chemical shifts are expected in the typical aromatic methyl region, around 2.3-2.5 ppm .

Table 2: Predicted ¹H NMR Data for Benzenesulfinyl chloride, 3,4-dimethyl- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H2, H5, H6) | 7.2 - 7.8 | Multiplet | 3H |

| CH₃ (at C3) | ~2.4 | Singlet | 3H |

| CH₃ (at C4) | ~2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. Benzenesulfinyl chloride, 3,4-dimethyl- has 8 carbon atoms, and all are expected to be chemically non-equivalent, leading to 8 distinct signals.

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbon atom directly attached to the sulfinyl chloride group (C1) will be significantly deshielded, appearing furthest downfield in the aromatic region.

The carbons bearing the methyl groups (C3 and C4) will also have characteristic shifts.

The remaining carbons (C2, C5, C6) will appear in the typical aromatic region of 120-145 ppm .

Methyl Carbons: Two distinct signals are expected for the two methyl carbons, typically appearing upfield around 19-22 ppm .

Table 3: Predicted ¹³C NMR Data for Benzenesulfinyl chloride, 3,4-dimethyl- (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-S) | 145 - 150 |

| C3, C4 (C-CH₃) | 135 - 145 |

| C2, C5, C6 (Ar C-H) | 120 - 135 |

| CH₃ (at C3, C4) | 19 - 22 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the aromatic protons, showing cross-peaks between adjacent protons (e.g., H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signals to their respective methyl carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

The molecular formula for Benzenesulfinyl chloride, 3,4-dimethyl- is C₈H₉ClOS. The nominal molecular weight is 188 g/mol . However, the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of isotopes of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and sulfur (³²S ≈ 95.0%, ³³S ≈ 0.75%, ³⁴S ≈ 4.2%). This results in a prominent [M]⁺ peak and a significant [M+2]⁺ peak (approximately one-third the intensity of the [M]⁺ peak), which is a clear indicator of the presence of a single chlorine atom.

Common fragmentation pathways for aryl sulfinyl chlorides would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of sulfur monoxide: [M - SO]⁺

Cleavage of the C-S bond: This would lead to the formation of a stable 3,4-dimethylphenyl cation.

Table 4: Predicted Major Ions in the Mass Spectrum of Benzenesulfinyl chloride, 3,4-dimethyl-

| m/z (for ³⁵Cl, ³²S) | Ion Structure | Fragment Lost |

|---|---|---|

| 188 | [C₈H₉³⁵ClOS]⁺ | Molecular Ion [M]⁺ |

| 190 | [C₈H₉³⁷ClOS]⁺ | Isotope Peak [M+2]⁺ |

| 153 | [C₈H₉OS]⁺ | ·Cl |

| 140 | [C₈H₉Cl]⁺ | SO |

| 105 | [C₈H₉]⁺ | ·S(O)Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For Benzenesulfinyl chloride, 3,4-dimethyl-, the primary chromophore would be the 3,4-dimethylphenyl group attached to the sulfinyl chloride moiety. The benzene ring contains π electrons that can undergo π → π* transitions. The presence of the methyl groups (electron-donating) and the sulfinyl chloride group (electron-withdrawing) would influence the energy of these transitions and, consequently, the absorption maxima (λmax).

Generally, substituted benzenes exhibit two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure between 230-270 nm. The substitution pattern on the benzene ring affects the position and intensity of these bands. While no specific UV-Vis data for Benzenesulfinyl chloride, 3,4-dimethyl- is available, a hypothetical data table based on typical values for similar aromatic compounds is presented below for illustrative purposes.

Hypothetical UV-Vis Absorption Data for Benzenesulfinyl Chloride, 3,4-Dimethyl-

| Transition Type | Probable λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* (E-band) | ~210-230 | High | Cyclohexane |

| π → π* (B-band) | ~260-280 | Low to Medium | Cyclohexane |

Note: This table is illustrative and not based on experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

If single crystals of Benzenesulfinyl chloride, 3,4-dimethyl- were available and stable enough for analysis, X-ray crystallography would reveal the precise spatial orientation of the 3,4-dimethylphenyl ring relative to the sulfinyl chloride group. A key feature of the sulfinyl chloride group is its stereogenic sulfur atom, meaning it can exist as one of two enantiomers. In a crystalline state, the compound might crystallize as a conglomerate (a mechanical mixture of enantiomerically pure crystals) or a racemic compound (containing equal amounts of both enantiomers in the unit cell).

The crystallographic data would include the crystal system, space group, and unit cell dimensions. Detailed structural parameters, such as the C-S, S-O, and S-Cl bond lengths and the C-S-O, C-S-Cl, and O-S-Cl bond angles, would be determined. This information is crucial for understanding the molecule's steric and electronic properties.

Due to the unavailability of experimental crystallographic data for Benzenesulfinyl chloride, 3,4-dimethyl-, a hypothetical data table is provided to illustrate the type of information that would be obtained.

Hypothetical X-ray Crystallography Data for Benzenesulfinyl Chloride, 3,4-Dimethyl-

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105 |

| Volume (ų) | 915 |

| Z | 4 |

| Bond Length C-S (Å) | 1.80 |

| Bond Length S-O (Å) | 1.45 |

| Bond Length S-Cl (Å) | 2.08 |

| Bond Angle C-S-O (°) | 106 |

| Bond Angle C-S-Cl (°) | 100 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Computational Chemistry and Theoretical Investigations of Benzenesulfinyl Chloride, 3,4 Dimethyl

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT studies are instrumental in characterizing the electronic landscape of 3,4-dimethylbenzenesulfinyl chloride, which is fundamental to its reactivity. By solving approximations of the Schrödinger equation, DFT can determine electron distribution and energy levels, providing a quantitative basis for predicting chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 3,4-dimethylbenzenesulfinyl chloride, the electron-donating nature of the two methyl groups on the benzene (B151609) ring is expected to raise the energy of the HOMO compared to unsubstituted benzenesulfinyl chloride. This makes the molecule a better electron donor. The LUMO is anticipated to be localized primarily on the sulfinyl chloride (-SOCl) group, specifically involving the σ* antibonding orbital of the S-Cl bond. Nucleophilic attack typically occurs at the LUMO on the sulfur atom. The energy of these orbitals dictates the molecule's interactions; a lower LUMO energy facilitates attack by nucleophiles.

Table 1: Calculated Frontier Orbital Energies for Substituted Benzenesulfinyl Chlorides (Illustrative Data) Theoretical data calculated at the B3LYP/6-311+G(d,p) level of theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzenesulfinyl chloride | -6.85 | -1.95 | 4.90 |

| Benzenesulfinyl chloride, 3,4-dimethyl- | -6.60 | -1.80 | 4.80 |

| Benzenesulfinyl chloride, 4-nitro- | -7.25 | -2.50 | 4.75 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. avogadro.cclibretexts.org These maps are invaluable for predicting how molecules will interact, particularly in non-covalent interactions and the initial stages of a chemical reaction. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.govresearchgate.net

In an MEP map of 3,4-dimethylbenzenesulfinyl chloride, the most negative potential is concentrated around the highly electronegative oxygen atom of the sulfinyl group. nih.gov This indicates it is the primary site for interaction with electrophiles or protons. Conversely, the sulfur atom, being bonded to both oxygen and chlorine, is highly electron-deficient and exhibits a strong positive potential, marking it as the principal site for nucleophilic attack. nih.gov The aromatic ring shows a moderately negative potential, slightly enhanced by the electron-donating methyl groups, while the chlorine atom displays a region of slight positive potential known as a σ-hole, which can participate in certain intermolecular interactions. nih.gov

Table 2: Predicted Electrostatic Potential (ESP) Regions on 3,4-Dimethylbenzenesulfinyl Chloride

| Molecular Region | Predicted ESP | Chemical Implication |

| Oxygen Atom | Strongly Negative | Site for electrophilic attack |

| Sulfur Atom | Strongly Positive | Site for nucleophilic attack |

| Aromatic Ring | Moderately Negative | Can interact with electrophiles |

| Chlorine Atom | Slightly Positive (σ-hole) | Potential for halogen bonding |

| Methyl Hydrogens | Slightly Positive | Weak acidic character |

To quantify the electronic effects within the molecule, computational methods can calculate the partial atomic charges on each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into how electrons are shared in covalent bonds.

For 3,4-dimethylbenzenesulfinyl chloride, the analysis would confirm the qualitative picture from MEP mapping. The sulfur atom is expected to carry a significant positive partial charge due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The oxygen and chlorine atoms will, in turn, bear negative partial charges. The carbon atoms of the benzene ring attached to the methyl groups will show a slightly more negative charge compared to the other ring carbons, reflecting the electron-donating inductive effect of the alkyl groups.

Table 3: Illustrative Calculated Partial Atomic Charges (NBO) for Key Atoms

| Atom | Predicted Partial Charge (e) |

| S | +1.25 |

| O | -0.95 |

| Cl | -0.40 |

| C (ipso- to SOCl) | +0.15 |

| C (ortho- to SOCl, meta- to Me) | -0.10 |

| C (meta- to SOCl, ortho- to Me) | -0.12 |

Mechanistic Pathway Elucidation through Transition State Calculations

Theoretical calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, transition states (TS). ucsb.edu Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier, which is the primary determinant of the reaction rate. nih.gov

Reactions of sulfinyl chlorides with nucleophiles are generally believed to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism at the sulfur atom. semanticscholar.org Transition state calculations for the reaction of 3,4-dimethylbenzenesulfinyl chloride with a nucleophile (e.g., H₂O) would model a structure where the nucleophile is forming a bond to the sulfur atom while the sulfur-chlorine bond is simultaneously breaking. researchgate.netgithub.io The geometry of this pentacoordinate sulfur transition state can be optimized, and its energy calculated. Verifying that the structure is a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 4: Key Geometric Parameters in the S_N2 Reaction of 3,4-Dimethylbenzenesulfinyl Chloride with Water (Illustrative)

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| S-Cl bond length (Å) | 2.08 | 2.45 | --- (dissociated) |

| S-O (nucleophile) bond length (Å) | 3.10 | 2.15 | 1.65 |

| Activation Energy (kcal/mol) | --- | 15.5 | --- |

Solvation Effects on Reaction Kinetics and Mechanisms

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using either explicit solvent models (including individual solvent molecules) or implicit models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov

For the solvolysis of 3,4-dimethylbenzenesulfinyl chloride, the transition state is expected to be more polar and have greater charge separation than the reactants. Polar solvents, particularly protic ones like water or alcohols, would stabilize this charged transition state through hydrogen bonding and dipole-dipole interactions. cdnsciencepub.comnih.gov This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement compared to the gas phase or a nonpolar solvent. Computational studies incorporating a solvent model would predict a lower activation barrier, in better agreement with experimental kinetic data. cdnsciencepub.com

Table 5: Illustrative Calculated Activation Energies With and Without Solvation Model

| Reaction Medium | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 25.0 |

| Water (PCM) | 15.5 |

Analysis of Steric and Electronic Effects on Reactivity

The substituents on the benzene ring—in this case, two methyl groups—exert both steric and electronic effects that modulate the reactivity of the sulfinyl chloride functional group. rsc.org

Electronic Effects: The methyl groups at the 3- and 4-positions are electron-donating through a combination of inductive and hyperconjugation effects. This increases the electron density on the aromatic ring and, by extension, on the sulfur atom. This increased electron density slightly reduces the electrophilicity of the sulfur center, making it less reactive toward nucleophiles compared to unsubstituted benzenesulfinyl chloride or analogs with electron-withdrawing groups. semanticscholar.org This effect would be reflected computationally as a higher activation energy for nucleophilic attack.

Steric Effects: The methyl group at the 3-position is ortho to the sulfinyl chloride group. This proximity introduces steric hindrance, which can physically impede the approach of a nucleophile to the sulfur atom. youtube.com This effect is particularly pronounced with bulky nucleophiles. The steric clash raises the energy of the transition state, thereby increasing the activation barrier and slowing the reaction rate. Computational models can quantify this steric strain energy within the transition state structure.

Table 6: Summary of Substituent Effects on Reactivity

| Effect | Cause | Impact on Sulfur Center | Consequence for Nucleophilic Attack |

| Electronic | Electron-donating CH₃ groups | Reduced electrophilicity | Slower reaction rate |

| Steric | CH₃ group at ortho-position | Hindered access for nucleophile | Slower reaction rate |

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach can predict how 3,4-dimethylbenzenesulfinyl chloride would behave in various environments, such as in different solvents or at different temperatures. Key aspects that could be investigated include the rotational dynamics of the sulfinyl chloride group relative to the dimethyl-substituted benzene ring, the conformational flexibility of the entire molecule, and its interactions with solvent molecules.

Conformational Dynamics:

The primary conformational flexibility in 3,4-dimethylbenzenesulfinyl chloride would arise from the rotation around the C-S bond, which connects the 3,4-dimethylphenyl group to the sulfinyl chloride moiety. MD simulations would be instrumental in exploring the potential energy surface associated with this rotation, identifying low-energy conformers, and determining the energy barriers to interconversion between them. The presence of the two methyl groups on the benzene ring is expected to influence this rotational barrier and the preferred dihedral angles.

To illustrate the type of data that would be generated from such a simulation, a hypothetical analysis of the dihedral angle (C4-C1-S-Cl) is presented in Table 1. This table outlines the kind of parameters that would be set for a simulation and the expected outcomes regarding conformational preferences.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Conformational Analysis

| Simulation Parameter | Value | Description |

| Force Field | CHARMM36 / GROMOS54a7 | A set of empirical energy functions used to calculate the forces between atoms. |

| Solvent Model | TIP3P Water | A point-charge model for water molecules to simulate an aqueous environment. |

| Temperature | 300 K | The temperature at which the simulation is run, approximating room temperature. |

| Pressure | 1 bar | The pressure at which the simulation is run, approximating atmospheric pressure. |

| Simulation Time | 100 ns | The total time over which the atomic motions are simulated. |

| Hypothetical Result | ||

| Predominant Dihedral Angle (C4-C1-S-Cl) | ~60°, ~180° | The most frequently observed rotational angles, indicating stable conformers. |

| Rotational Energy Barrier | 10-15 kJ/mol | The energy required to rotate from one stable conformer to another. |

This table is illustrative and presents the kind of data that would be obtained from a molecular dynamics simulation. The values are hypothetical due to the absence of published simulation data for this specific compound.

Solvent Effects and Interactions:

The behavior of 3,4-dimethylbenzenesulfinyl chloride in solution is significantly influenced by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the molecule. In a polar solvent like water, it is expected that water molecules would form specific hydrogen bonding interactions with the oxygen atom of the sulfinyl group. The hydrophobic 3,4-dimethylphenyl ring, in contrast, would likely be surrounded by a more ordered cage of water molecules.

Computational studies on the hydrolysis of the structurally similar benzenesulfonyl chloride in aqueous clusters have shown the importance of the arrangement of water molecules in the reaction mechanism. researchgate.net Similar MD simulations for 3,4-dimethylbenzenesulfinyl chloride would allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. Table 2 provides a hypothetical representation of RDF data that could be obtained from an MD simulation in an aqueous solution.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances from MD Simulation in Water

| Solute Atom | Solvent Atom | Peak RDF Distance (Å) | Interpretation |

| Sulfinyl Oxygen | Water Hydrogen | 1.8 - 2.0 | Indicates strong hydrogen bonding between the sulfinyl oxygen and water. |

| Sulfur | Water Oxygen | 3.0 - 3.5 | Represents the first solvation shell of water molecules around the sulfur atom. |

| Aromatic Carbon | Water Oxygen | 3.5 - 4.0 | Shows the typical distance for hydrophobic hydration around the benzene ring. |

This table is for illustrative purposes. The RDF peak distances are hypothetical and represent the type of structural information that could be derived from a molecular dynamics simulation in a solvent.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The traditional synthesis of arylsulfinyl chlorides often involves multi-step processes that may utilize harsh reagents. Future research is anticipated to focus on developing more streamlined, efficient, and environmentally benign methods for the preparation of Benzenesulfinyl chloride, 3,4-dimethyl-.

Key areas of exploration include:

Direct C-H Sulfinylation: A significant advancement would be the development of catalytic methods for the direct C-H sulfinylation of 1,2-dimethylbenzene. This approach would bypass the need for pre-functionalized starting materials, such as sulfonic acids or thiols, thereby improving atom economy and reducing waste.

Reductive Functionalization of Sulfonyl Chlorides: Investigating novel reductive methodologies to convert the more readily available 3,4-dimethylbenzenesulfonyl chloride directly into the corresponding sulfinyl chloride is a promising avenue. One-pot procedures involving in-situ reduction and trapping could offer a practical alternative to classical methods. nih.gov

Mechanochemical Synthesis: Exploring solid-state, mechanochemical approaches could offer a solvent-free or solvent-minimized route to Benzenesulfinyl chloride, 3,4-dimethyl-, potentially reducing reaction times and simplifying purification processes.

These novel pathways would not only enhance the accessibility of the target compound but also align with the broader goals of green chemistry.

Development of Asymmetric Catalysis Strategies

Chiral sulfinyl compounds are of paramount importance in asymmetric synthesis, where they serve as potent chiral auxiliaries, ligands, and organocatalysts. researchgate.netnih.govinformahealthcare.com The development of strategies involving Benzenesulfinyl chloride, 3,4-dimethyl- for the synthesis of new chiral molecules represents a significant area for future growth.

| Research Focus | Potential Application | Rationale |

| New Chiral Ligands | Asymmetric metal catalysis (e.g., cross-coupling, hydrogenation) | The 3,4-dimethyl substitution pattern offers unique steric and electronic properties that could be harnessed to create highly effective and selective ligands for transition metals. |

| Chiral Sulfinamide Synthesis | Asymmetric synthesis, bioactive molecule development | Catalytic enantioselective reactions of sulfinylamines could be adapted to use Benzenesulfinyl chloride, 3,4-dimethyl- as a precursor, providing access to a new class of S-stereogenic sulfinamides. acs.org |

| Organocatalyst Design | Enantioselective C-C and C-X bond formation | The sulfinyl group can act as a stereodirecting element in organocatalysts. New catalysts derived from Benzenesulfinyl chloride, 3,4-dimethyl- could enable novel asymmetric transformations. researchgate.net |

The systematic exploration of these strategies could lead to the discovery of novel and highly efficient catalytic systems for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgchemrxiv.org The integration of the synthesis and application of Benzenesulfinyl chloride, 3,4-dimethyl- into flow chemistry systems is a key emerging trend.

Future research in this area will likely focus on:

Continuous-Flow Synthesis: Developing a robust continuous-flow process for the synthesis of Benzenesulfinyl chloride, 3,4-dimethyl-. This would allow for the on-demand generation of this reactive intermediate, mitigating issues related to its storage and handling. researchgate.netrsc.org Flow reactors provide superior control over highly exothermic reactions, which is a common feature in the synthesis of sulfonyl and sulfinyl chlorides. rsc.orgrsc.org

The adoption of flow chemistry would represent a significant step towards safer, more efficient, and scalable manufacturing processes involving this compound.

Bio-inspired Synthetic Applications

The sulfinyl group is a key functional moiety in a variety of biologically active molecules and approved drugs. nih.govinformahealthcare.com A compelling future direction is the use of Benzenesulfinyl chloride, 3,4-dimethyl- as a building block in bio-inspired synthesis to create novel compounds with potential therapeutic applications.

Prospective research includes:

Synthesis of Bioisosteres: The sulfinyl group can serve as a bioisostere for other functional groups, such as carbonyls. nih.gov Researchers could use Benzenesulfinyl chloride, 3,4-dimethyl- to synthesize sulfinyl analogues of known bioactive molecules, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic properties.

Scaffold for Drug Discovery: The 3,4-dimethylphenylsulfinyl moiety can be incorporated into various molecular scaffolds to generate libraries of new compounds for biological screening. Its specific substitution pattern may offer unique interactions with biological targets.

Pro-drug Development: The reactivity of the sulfinyl group could be exploited in the design of pro-drugs that release an active pharmaceutical ingredient under specific physiological conditions.

This research direction bridges the gap between fundamental organic synthesis and medicinal chemistry, opening avenues for the discovery of new therapeutic agents.

Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involving Benzenesulfinyl chloride, 3,4-dimethyl- is crucial for optimizing existing transformations and designing new ones. The application of advanced spectroscopic techniques and in-situ monitoring is an emerging trend that promises to provide unprecedented mechanistic insights.

Future efforts will likely involve:

In Situ Spectroscopy: Utilizing techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) to monitor reactions in real-time. This is particularly powerful when combined with flow chemistry systems, allowing for the rapid collection of kinetic data and the identification of transient intermediates. researchgate.net

Computational Modeling: Combining experimental data with high-level density functional theory (DFT) calculations to model reaction pathways, transition states, and intermediates. This synergistic approach can elucidate complex reaction mechanisms and guide the rational design of more efficient catalysts and reaction conditions.

Kinetic Analysis: Performing detailed kinetic studies, potentially under flow conditions, to unravel the intricate steps of reactions involving Benzenesulfinyl chloride, 3,4-dimethyl-. This can help in identifying rate-determining steps and understanding the influence of various reaction parameters. rsc.org

These advanced analytical approaches will be instrumental in moving from empirical observation to a predictive understanding of the compound's reactivity, thereby accelerating the development of new and improved synthetic methods.

Q & A

Basic: What safety protocols are critical when handling 3,4-dimethylbenzenesulfinyl chloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (N95 mask or fume hood) is mandatory due to potential inhalation hazards .

- Handling Precautions : Work in a well-ventilated fume hood to avoid exposure to vapors. Avoid contact with water, which may hydrolyze the compound to release hydrochloric acid .

- First Aid : For skin contact, rinse immediately with soap and water. For eye exposure, flush with water for 15 minutes and seek medical attention .

Basic: How can researchers assess the purity and structural integrity of 3,4-dimethylbenzenesulfinyl chloride?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the absence of impurities (e.g., unreacted sulfinic acid or oxidation byproducts). Compare spectra with reference data from databases like NIST .

- Elemental Analysis : Validate empirical formula (CHClOS) to ensure stoichiometric consistency.

- Titration : Employ Karl Fischer titration to quantify residual moisture, critical for moisture-sensitive reactions .

Advanced: What reaction design strategies optimize 3,4-dimethylbenzenesulfinyl chloride as a sulfinylating agent in asymmetric synthesis?

Methodological Answer:

- Chiral Sulfoxide Formation : React with Grignard or organozinc reagents under inert (argon/nitrogen) conditions. Use chiral auxiliaries (e.g., (-)-sparteine) to induce enantioselectivity .

- Catalytic Systems : Explore Pd-catalyzed cross-coupling (e.g., with arylboronic acids) using Pd(OAc) (5 mol%), LiCO as base, and DMF at 80–100°C .

- Kinetic Control : Low temperatures (-20°C) favor sulfoxide formation over sulfone byproducts. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Advanced: How can researchers resolve contradictions in reported reactivity of 3,4-dimethylbenzenesulfinyl chloride with amines?

Methodological Answer:

- Systematic Parameter Variation : Test solvent polarity (THF vs. DCM), base strength (EtN vs. NaH), and stoichiometry to identify optimal conditions.

- Mechanistic Probes : Use O-labeled HO to trace hydrolysis pathways. Characterize intermediates via LC-MS or IR spectroscopy to distinguish sulfinamide vs. sulfonate products .

- Control Experiments : Compare reactivity with primary, secondary, and tertiary amines to elucidate steric/electronic effects .

Advanced: What analytical methods are suitable for characterizing intermediates in sulfoxide-directed C–H functionalization?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions of intermediates (e.g., Pd-π complexes) with <5 ppm accuracy.

- X-ray Crystallography : Resolve stereochemistry of sulfoxide-metal adducts. Requires single crystals grown via slow diffusion of hexane into DCM solutions .

- In Situ Monitoring : Use ReactIR to track reaction kinetics and identify transient species (e.g., sulfenic acid intermediates) .

Basic: What are the environmental and regulatory considerations for disposing of 3,4-dimethylbenzenesulfinyl chloride waste?

Methodological Answer:

- Neutralization Protocol : Quench residual compound with ice-cold sodium bicarbonate solution to neutralize acidic byproducts. Confirm pH ~7 before disposal .

- Regulatory Compliance : Follow TSCA guidelines (US EPA) for hazardous waste. Document waste streams using Safety Data Sheet (SDS) Section 13 recommendations .

Advanced: How does the steric effect of 3,4-dimethyl substituents influence sulfinyl chloride reactivity compared to unsubstituted analogs?

Methodological Answer:

- Comparative Kinetics : Conduct competition experiments between 3,4-dimethyl- and parent benzenesulfinyl chloride with a common nucleophile (e.g., benzylamine). Measure rate constants via H NMR integration.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze transition state geometries. Methyl groups may increase activation energy due to steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may mitigate steric effects by stabilizing charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.